4-(3-Azidoprop-1-en-2-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3-Azidoprop-1-en-2-yl)oxane” is a chemical compound with the molecular formula C8H13N3O. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-Azidoprop-1-en-2-yl)oxane” are not available, a related study describes a stereoselective cascade reaction between allylic azides and acrylates that directly generates tetrahydro-pyrrolo-pyrazole ring systems . These products contain up to four contiguous stereocenters, two of which may be tetrasubstituted carbon atoms attached to a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Azidoprop-1-en-2-yl)oxane” are not explicitly mentioned in the sources I found. Typically, these properties would include characteristics such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .Scientific Research Applications
Synthesis of Nitrogenous Heterocycles
Allylic azides, such as “4-(3-Azidoprop-1-en-2-yl)oxane”, are crucial building blocks in the synthesis of nitrogenous heterocycles. These compounds are significant in medicinal chemistry due to their presence in various natural compounds and pharmaceuticals .
Winstein Rearrangement
Allylic azides can undergo spontaneous rearrangement to form a mixture of isomers, known as the Winstein rearrangement. This property is utilized in synthetic organic chemistry to create diverse molecular structures .
Synthesis of Natural Compounds
The ability of allylic azides to serve as intermediates allows for the synthesis of complex natural compounds, which can have various biological activities and potential therapeutic applications .
Organic Synthesis Intermediates
Allylic azides are valuable intermediates in organic synthesis, providing access to a range of functionalized molecules with potential applications in drug development and materials science .
Heterocycle Synthesis
Organic azides are involved in synthesizing various heterocycles, which are core structures in numerous drugs and agrochemicals. They play a role in creating five-membered rings with one heteroatom and heterocycles with two heteroatoms .
properties
IUPAC Name |
4-(3-azidoprop-1-en-2-yl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQBMRVXKGEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN=[N+]=[N-])C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Azidoprop-1-en-2-yl)oxane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.